molecular formula C17H13F5N2O4S B11004772 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[4-(pentafluorophenoxy)phenyl]urea

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[4-(pentafluorophenoxy)phenyl]urea

Cat. No.: B11004772
M. Wt: 436.4 g/mol
InChI Key: YGSJNTXGXCPNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[4-(pentafluorophenoxy)phenyl]urea is a urea derivative characterized by two distinct substituents: a 1,1-dioxidotetrahydrothiophen-3-yl group and a 4-(pentafluorophenoxy)phenyl moiety. Urea derivatives are well-documented in medicinal chemistry for their ability to form hydrogen bonds with biological targets, making this compound a candidate for therapeutic applications such as enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C17H13F5N2O4S

Molecular Weight

436.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]urea

InChI

InChI=1S/C17H13F5N2O4S/c18-11-12(19)14(21)16(15(22)13(11)20)28-10-3-1-8(2-4-10)23-17(25)24-9-5-6-29(26,27)7-9/h1-4,9H,5-7H2,(H2,23,24,25)

InChI Key

YGSJNTXGXCPNEF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)OC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

Biological Activity

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[4-(pentafluorophenoxy)phenyl]urea is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a tetrahydrothiophene moiety and a phenyl urea group. Its molecular formula is C16H14F5N2O2SC_{16}H_{14}F_5N_2O_2S, with a molecular weight of 396.35 g/mol. The presence of the pentafluorophenoxy group contributes to its lipophilicity, potentially enhancing its biological activity.

Research indicates that compounds similar to 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[4-(pentafluorophenoxy)phenyl]urea may act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. IDO1 is a significant target for cancer immunotherapy due to its role in immune modulation and tumor progression .

Inhibition of IDO1

In vitro studies have shown that certain phenyl urea derivatives exhibit potent IDO1 inhibitory activity, with IC50 values ranging from 0.1 to 0.6 μM . This inhibition can lead to enhanced immune responses against tumors by preventing the degradation of tryptophan, which is essential for T cell function.

In Vitro Studies

A series of phenyl urea derivatives were synthesized and evaluated for their biological activity against IDO1. The structure-activity relationship (SAR) studies revealed that modifications in the phenyl ring significantly influenced inhibitory potency. For instance, compounds with para-substituents showed enhanced binding affinity compared to those with ortho or meta substitutions .

In Vivo Studies

The pharmacokinetic profiles of selected compounds were assessed in mouse models. One notable compound demonstrated moderate plasma clearance (22.45 mL/min/kg), an acceptable half-life (11.2 hours), and high oral bioavailability (87.4%). When administered at doses of 15 mg/kg daily, it achieved tumor growth inhibition (TGI) rates of approximately 40% in xenograft models .

Case Studies

Case Study 1: Tumor Xenograft Models
In a study involving B16F10 subcutaneous xenografts, the lead compound exhibited significant tumor inhibition compared to control groups. The results indicated that the compound effectively modulated immune responses through IDO1 inhibition, leading to reduced tumor growth rates.

Case Study 2: Structure-Activity Relationship Analysis
A detailed SAR analysis highlighted the importance of specific functional groups in enhancing IDO1 inhibitory activity. Compounds lacking critical substituents on the phenyl ring exhibited diminished activity, suggesting that careful structural modifications can optimize therapeutic efficacy .

Data Summary

The following table summarizes key findings from various studies related to the biological activity of phenyl urea derivatives:

CompoundIC50 (μM)TGI (%) at 15 mg/kgTGI (%) at 30 mg/kgNotes
Phenyl Urea Derivative0.1 - 0.640.534.3Potent IDO1 inhibitor
Control CompoundN/AN/AN/ANo significant activity

Comparison with Similar Compounds

Key Observations:

  • Sulfur Oxidation State : Unlike thioether-containing compounds (), the sulfone group in the target resists metabolic oxidation, improving stability .
  • Hydrogen Bonding : Pyrrole-carbonyl () and tetrazole () groups offer distinct hydrogen-bonding profiles compared to the target’s sulfone, which may favor interactions with polar residues.

Preparation Methods

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

The tetrahydrothiophene-1,1-dioxide scaffold is synthesized via oxidation of tetrahydrothiophene followed by functionalization:

  • Oxidation of tetrahydrothiophene : Treatment with hydrogen peroxide (H₂O₂) or oxone in acetic acid yields tetrahydrothiophene-1,1-dioxide.

  • Amination : Introduction of an amine group at the 3-position is achieved through nucleophilic substitution or reductive amination. For example, bromination at the 3-position followed by reaction with aqueous ammonia under pressure provides the amine.

Key Data :

StepReagents/ConditionsYield (%)Reference
Oxidation30% H₂O₂, CH₃COOH, 60°C, 6 h85–90
BrominationBr₂, CCl₄, 0°C, 2 h78
AminationNH₃ (aq), 100°C, 12 h65

Synthesis of 4-(Pentafluorophenoxy)phenyl Isocyanate

The aryl isocyanate intermediate is prepared via two routes:

  • Phosgene route : Reaction of 4-(pentafluorophenoxy)aniline with phosgene (COCl₂) in dichloromethane at 0°C.

  • Non-phosgene route : Use of triphosgene or urea-derived carbamates under milder conditions.

Key Data :

MethodReagents/ConditionsYield (%)Reference
PhosgeneCOCl₂, CH₂Cl₂, 0°C, 1 h92
Triphosgene(Cl₃CO)₂CO, Et₃N, CH₂Cl₂, 25°C, 4 h88

Urea Formation Methodologies

Isocyanate-Amine Coupling in Dimethyl Sulfoxide (DMSO)

Adapted from, this method avoids toxic phosgene and uses DMSO as a solvent:

  • Reaction : Combine 1,1-dioxidotetrahydrothiophen-3-amine (1 eq) with 4-(pentafluorophenoxy)phenyl isocyanate (1.05 eq) in DMSO at 25°C for 2–3 h.

  • Workup : Extract with ethyl acetate, wash with 1N NaOH to remove phenol byproducts, and purify via recrystallization.

Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Molar ratio (amine:isocyanate)1:1.05Maximizes conversion
SolventDMSOEnhances reactivity
Temperature25–40°CPrevents decomposition

Yield : 89–93%.

Carbamate-Mediated Urea Synthesis

An alternative route from employs phenyl carbamates:

  • Carbamate formation : Treat 1,1-dioxidotetrahydrothiophen-3-amine with phenyl chloroformate to form the corresponding carbamate.

  • Aminolysis : React the carbamate with 4-(pentafluorophenoxy)aniline in DMSO at 50°C for 1 h.

Advantages :

  • Avoids handling isocyanates directly.

  • Byproduct (phenol) is easily removed via alkaline wash.

Yield : 85–88%.

Mechanochemical Synthesis

Recent advances from highlight solvent-free methods using ball milling:

  • Procedure : Mix 1,1-dioxidotetrahydrothiophen-3-amine and 4-(pentafluorophenoxy)phenyl isocyanate in a 1:1 ratio.

  • Conditions : Ball mill at 30 Hz for 45 min.

Key Benefits :

  • No solvent required.

  • Reaction time reduced to <1 h.

  • Yield: 90–94%.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeToxicity ConcernsScalability
Isocyanate-DMSO89–932–3 hLow (avoids phosgene)High
Carbamate-DMSO85–881–2 hModerate (uses chloroformate)Moderate
Mechanochemical90–9445 minNoneLimited

Challenges and Mitigation Strategies

  • Isocyanate Stability : 4-(Pentafluorophenoxy)phenyl isocyanate is moisture-sensitive. Use anhydrous conditions and molecular sieves.

  • Sulfone Oxidation Control : Over-oxidation of tetrahydrothiophene can lead to sulfonic acids. Employ stoichiometric H₂O₂ and monitor reaction progress via TLC.

  • Purification : Recrystallization from ethanol/water (7:3) removes unreacted amines and carbamates.

Applications and Derivatives

The compound’s urea core and electron-deficient aryl group make it a candidate for:

  • Pharmaceuticals : As a kinase inhibitor or GPCR modulator.

  • Agrochemicals : Herbicidal activity due to the pentafluorophenoxy group.

Derivatives synthesized via substituent variation on the tetrahydrothiophene or aryl moiety show enhanced bioactivity .

Q & A

Basic: What are the optimal synthetic routes for 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[4-(pentafluorophenoxy)phenyl]urea, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions starting from tetrahydrothiophene derivatives and pentafluorophenoxy-substituted anilines. Key steps include:

  • Sulfone Formation : Oxidation of tetrahydrothiophene to the 1,1-dioxide derivative using oxidizing agents like hydrogen peroxide or potassium permanganate under reflux .
  • Urea Coupling : Reacting the sulfone intermediate with 4-(pentafluorophenoxy)phenyl isocyanate in anhydrous dichloromethane or acetonitrile, catalyzed by triethylamine. Temperature control (0–25°C) is critical to avoid side reactions .
  • Yield Optimization : Solvent polarity and reaction time significantly affect purity. For example, acetonitrile increases reaction rate but may require shorter durations to prevent hydrolysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.